2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL
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Overview
Description
2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL is a chemical compound characterized by the presence of a piperazine ring substituted with a nitrobenzenesulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by the addition of ethanol. The reaction conditions often include:
Base: Commonly used bases include sodium hydroxide or potassium carbonate.
Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-(4-Aminobenzenesulfonyl)piperazin-1-yl]ethanol.
Scientific Research Applications
2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Aminobenzenesulfonyl)piperazin-1-yl]ethanol: This compound is similar but has an amine group instead of a nitro group.
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]ethanol: This compound has a chlorobenzenesulfonyl group instead of a nitrobenzenesulfonyl group.
Uniqueness
2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and influence the compound’s interaction with biological targets.
Properties
CAS No. |
331845-74-0 |
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Molecular Formula |
C12H17N3O5S |
Molecular Weight |
315.35g/mol |
IUPAC Name |
2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H17N3O5S/c16-10-9-13-5-7-14(8-6-13)21(19,20)12-3-1-11(2-4-12)15(17)18/h1-4,16H,5-10H2 |
InChI Key |
RNYAOMARGHUJPJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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